molecular formula C14H9F3O3 B6396385 3-(3-Hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261927-75-6

3-(3-Hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6396385
CAS RN: 1261927-75-6
M. Wt: 282.21 g/mol
InChI Key: MGAWFZIDHPNDAU-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-5-trifluoromethylbenzoic acid, or 3HTB, is an important organic compound that has a variety of applications in the scientific research field. It is a phenolic compound that is used in organic synthesis and has been studied for its biochemical and physiological effects. In

Scientific Research Applications

3HTB is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, and it is also used as a substrate in enzyme-linked immunosorbent assays. It is also used as an inhibitor of the enzyme phospholipase A2. Furthermore, it has been used in studies of the metabolism of drugs and other compounds in the body.

Mechanism of Action

3HTB is believed to act as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the body. It is also believed to act as a substrate for other enzymes, such as those involved in the metabolism of drugs and other compounds in the body.
Biochemical and Physiological Effects
3HTB has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the body. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. Furthermore, it has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of monoamines in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3HTB in laboratory experiments include its availability and low cost. It is also relatively easy to synthesize, and its purity can be easily determined by thin-layer chromatography. The main limitation of using 3HTB in laboratory experiments is that it is not very stable, and it can easily degrade in the presence of light and oxygen.

Future Directions

Future research on 3HTB could focus on its potential use as an inhibitor of other enzymes, such as those involved in the metabolism of drugs and other compounds in the body. Furthermore, research could be done on its potential use as a substrate for other enzymes. Additionally, research could be done on its potential use in the development of new drugs and other compounds. Finally, research could be done on its potential use in the development of new synthetic methods for the synthesis of other compounds.

Synthesis Methods

3HTB is synthesized from the reaction of 3-hydroxyphenylacetic acid and trifluoromethanesulfonic acid. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The reaction yields a white solid that is purified by recrystallization. The purity of the product can be determined by thin-layer chromatography.

properties

IUPAC Name

3-(3-hydroxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(18)7-8/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAWFZIDHPNDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688713
Record name 3'-Hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-75-6
Record name 3'-Hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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